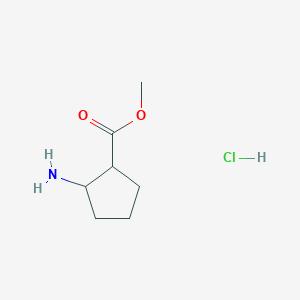
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride belongs to a class of compounds with significant chemical interest due to their structural and functional properties, which make them valuable in various synthetic applications.
Synthesis Analysis
The synthesis of related cyclopentane derivatives often involves complex reactions, including cis-α-glycolation and the transformation of nitrohexofuranoses into cyclopentylamines through intramolecular cyclization, leading to 2-oxabicyclo[2.2.1]heptane derivatives (Philp & Robertson, 1977); (Estévez et al., 2010).
Molecular Structure Analysis
The molecular structure of cis-2-aminocyclopentanecarboxylate derivatives is characterized by their cyclopentane backbone. The stereochemistry plays a crucial role in their reactivity and interaction with other molecules (Fülöp, 2001).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including tosylation, which demonstrates the reactivity of the hydroxy and amino groups in cyclopentanecarboxylates. The reaction conditions and outcomes significantly depend on the stereochemistry of the compounds involved (Philp & Robertson, 1977).
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
The compound is notable for its applications in chemical syntheses and transformations. It has been involved in the synthesis of racemic compounds, resolutions of racemates, and enantioselective syntheses of title compounds. Its transformations lead to heterocyclic compounds, applications in peptide syntheses, and it has been reviewed for its biological effects (F. Fülöp, 2001). Additionally, it has been used in convenient syntheses of 1,2-Ureylenecyclopentane derivatives, highlighting its utility in creating complex molecular structures without cis-trans isomerization issues (T. Takaya, H. Yoshimoto, E. Imoto, 1967).
Enzymatic Strategies for Synthesis
Interest in the compound has increased due to its natural occurrence and novel biological activity. Enzymatic strategies for its preparation in enantiomerically pure form have been developed, highlighting its importance in the synthesis of derivatives with antifungal activity. These strategies include both indirect and direct methods for synthesizing cispentacin and its analogs, demonstrating its key role in pharmacological research (E. Forró, F. Fülöp, 2016).
Anticholinesterase Poisoning Antidotes
The compound has been explored in the preparation of antidotes for anticholinesterase poisoning. Syntheses of cis- and trans-2-aminocyclohexanols and their conversion to hydrochlorides for use as antidotes against sarin poisoning in mice and rats have been documented. This application highlights its potential in developing treatments for chemical warfare agent exposure (R. Bannard, J. Parkkari, 1970).
Neurotransmitter Analogues
Research into neurotransmitter analogues has also involved methyl cis-2-aminocyclopentanecarboxylate hydrochloride. All four stereoisomers of 3-aminocyclopentanecarboxylic acid, analogues of the inhibitory neurotransmitter GABA, were prepared. This work contributes to understanding the structural analogues of GABA and their potential therapeutic applications (R. Allan, G. Johnston, B. Twitchin, 1979).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQFCNYQRWIKML-IBTYICNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


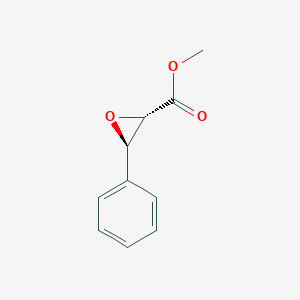
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
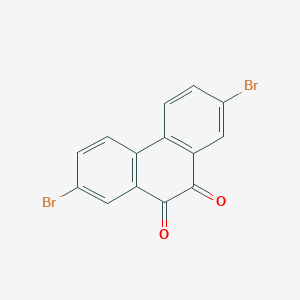

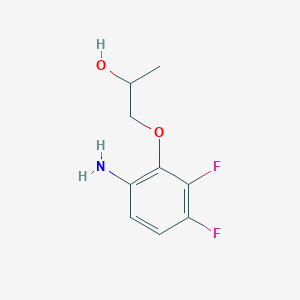
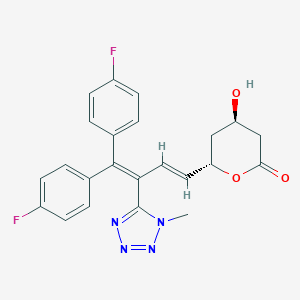
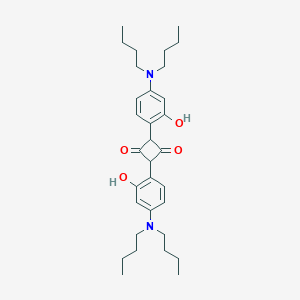
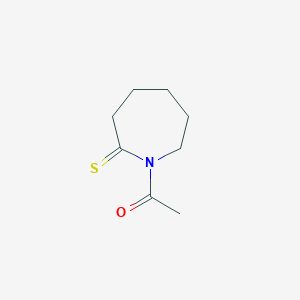
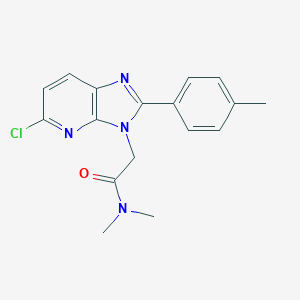

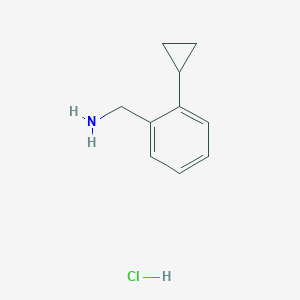

![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)